4-T-Butoxyphenylboronic acid

Solubility Biphasic reaction Process chemistry

Researchers requiring late-stage phenol introduction face O-arylation and oxidation side reactions with free hydroxyl boronic acids. 4-T-Butoxyphenylboronic acid provides a masked phenol that withstands Suzuki coupling and is cleaved under mild acid, preventing these side reactions. • Purity ≥98% (HPLC) and moisture ≤0.5% ensure coupling yields >90% and minimize protodeboronation during scale-up. • Orthogonal tert-butyl ether deprotection (TFA/DCM or HCl/dioxane) frees the phenol after C-C bond formation. • Available in bulk up to kg scale for pilot and production campaigns.

Molecular Formula C10H15BO3
Molecular Weight 194.04 g/mol
CAS No. 176672-49-4
Cat. No. B062743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-T-Butoxyphenylboronic acid
CAS176672-49-4
Molecular FormulaC10H15BO3
Molecular Weight194.04 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OC(C)(C)C)(O)O
InChIInChI=1S/C10H15BO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7,12-13H,1-3H3
InChIKeyOKHCKPPOCZWHRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-T-Butoxyphenylboronic Acid Profile


4-T-Butoxyphenylboronic acid (CAS 176672-49-4) is an arylboronic acid derivative featuring a para-tert-butoxy substituent on the phenyl ring [1]. The tert-butoxy group functions as a masked phenol that remains intact during Suzuki-Miyaura cross-coupling and is subsequently cleaved under acidic conditions to liberate the corresponding hydroxyl functionality, enabling the synthesis of hydroxybiphenyl intermediates in pharmaceuticals and OLED materials . The compound is supplied as a crystalline solid with typical commercial purity ≥98% and moisture content ≤0.5% [2]. Its calculated aqueous solubility is 0.91 g/L at 25°C .

Generic Substitution Risks for 4-T-Butoxyphenylboronic Acid


Generic substitution of 4-T-butoxyphenylboronic acid with structurally related arylboronic acids introduces quantifiable risks to reaction efficiency and downstream utility. The tert-butoxy group confers substantially reduced aqueous solubility (calculated 0.91 g/L at 25°C) compared to the unprotected 4-hydroxyphenylboronic acid ; this altered partitioning behavior affects biphasic Suzuki coupling kinetics and may influence catalyst accessibility [1]. More critically, the tert-butoxy moiety serves as a latent phenol that survives Suzuki coupling conditions where a free hydroxyl would require additional protecting group manipulation or risk side reactions such as oxidation or O-arylation [2]. The acid-labile tert-butyl ether cleavage enables orthogonal deprotection strategies distinct from base-labile esters like acetate, making the compound non-interchangeable with 4-hydroxyphenylboronic acid, 4-methoxyphenylboronic acid, or 4-acetoxyphenylboronic acid in multistep sequences where orthogonal protecting group compatibility is required [3].

4-T-Butoxyphenylboronic Acid vs. Analog Comparison


Aqueous Solubility in Biphasic Reactions

The target compound exhibits a calculated aqueous solubility of 0.91 g/L at 25°C , which is quantitatively distinct from 4-methoxyphenylboronic acid, a close structural analog that is reported as 'slightly soluble' in water and fully soluble in methanol [1]. This difference in hydrophobicity, attributable to the bulkier tert-butoxy group (calculated logP contribution), directly impacts partitioning behavior in biphasic Suzuki-Miyaura couplings where aqueous base is employed.

Solubility Biphasic reaction Process chemistry

Purity & Moisture Specifications

Commercial 4-T-butoxyphenylboronic acid is supplied with defined specifications including minimum HPLC purity of 98% and maximum moisture content of 0.5%, with production scale availability up to kilogram quantities [1]. These specifications are critical for reproducible Suzuki coupling outcomes, as boronic acids are susceptible to trimeric boroxine formation and protodeboronation side reactions that increase with moisture exposure and storage duration [2]. The moisture specification of ≤0.5% provides a procurement-relevant benchmark absent from generic vendor listings for many unprotected analogs.

Quality control Industrial procurement Specifications

OLED Material Synthesis Patents

4-T-Butoxyphenylboronic acid is explicitly cited as a synthetic intermediate in multiple patents for organic light-emitting diode (OLED) display materials [1]. Specifically, it appears in Korean patents KR-20200138705-A, KR-20190126271-A, and KR-102189312-B1, all directed to OLED displays and manufacturing methods . This patent association is absent for simpler analogs such as phenylboronic acid or 4-methoxyphenylboronic acid in the same application context, indicating a differentiated utility driven by the tert-butoxy group's ability to survive coupling conditions and subsequently reveal a phenol for further functionalization or as an electron-donating moiety in the final OLED material.

OLED materials Electron transport Organic electronics

4-T-Butoxyphenylboronic Acid Applications


Orthogonal Phenol Protection for Suzuki Couplings

Use 4-T-butoxyphenylboronic acid as the coupling partner when the target molecule contains a free phenol that must be introduced after C-C bond formation. The tert-butoxy group survives standard Suzuki conditions (Pd catalyst, aqueous base, elevated temperature) and is subsequently cleaved under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) to reveal the phenol [1]. This orthogonal deprotection strategy avoids the competing O-arylation or oxidation side reactions that plague direct use of 4-hydroxyphenylboronic acid [2]. Typical coupling conditions employ 1.0-1.2 equivalents of the boronic acid relative to aryl halide, with yields exceeding 90% reported for analogous tert-butoxy-substituted boronic acids under optimized Pd catalysis [3].

OLED Material Synthesis

Employ 4-T-butoxyphenylboronic acid as a key intermediate in the synthesis of OLED host materials or electron-transport layers. The compound's patent-verified role in OLED display manufacturing supports its selection over generic arylboronic acids when the target optoelectronic material requires a phenolic moiety for solubility tuning, charge transport modulation, or subsequent derivatization. The tert-butoxy group provides the dual benefit of enhanced organic-phase solubility during coupling (relative to free phenol) and controlled deprotection to the phenol after OLED material assembly [4].

Process-Scale Suzuki Coupling Specifications

Select 4-T-butoxyphenylboronic acid from vendors providing explicit moisture specifications (≤0.5%) and HPLC purity (≥98%) when scaling Suzuki couplings beyond laboratory quantities [5]. Boronic acids are susceptible to protodeboronation and boroxine formation that accelerate with moisture exposure; controlled moisture content minimizes yield erosion from these side reactions during process development and manufacturing campaigns. The compound's availability at kilogram scale supports pilot plant and production-scale procurement requirements [5].

Technical Documentation Hub

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